(6-Methoxyindan-1-ylidene) acetonitrile
Description
(6-Methoxyindan-1-ylidene) acetonitrile (CAS: 187871-98-3) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . Structurally, it features a methoxy-substituted indan ring system conjugated with an acrylonitrile group (CH₂-C≡N). This compound is synthesized via a condensation reaction between 6-methoxyindan-1-one and a phosphonate reagent in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by hydrogenation .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3 |
InChI Key |
JGYYQCFIZIIWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2=CC#N)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Environmental and Economic Impact: Using water as a solvent for allylic epoxidation reduces energy consumption and eliminates solvent recovery costs compared to acetonitrile .
Q & A
Q. What are the established synthetic routes for (6-Methoxyindan-1-ylidene) acetonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Condensation Reaction : React 6-methoxyindan-1-one with a phosphonate reagent (e.g., diethyl cyanomethylphosphonate) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Optimal conditions include inert atmosphere (N₂/Ar), temperature control (0–25°C), and stoichiometric excess of the phosphonate reagent to drive the reaction .
- Hydrogenation : Catalytic hydrogenation of the intermediate with H₂ gas over Raney cobalt (Ra-Co) in ethanol/ammonia yields the final product. Reaction monitoring via TLC or GC-MS is critical to avoid over-reduction .
- Key Parameters : Excess base or prolonged reaction times may lead to side products like hydrolyzed nitriles.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL or SHELXTL for single-crystal refinement to resolve the indan-ylidene geometry and confirm methoxy group positioning. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Spectroscopy :
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals and predict reactivity .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
Methodological Answer:
- Polar Aprotic Solvents : Acetonitrile, DMF, or DMSO are ideal due to high solubility of nitriles. Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis .
- Stability Testing :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?
Methodological Answer:
- DFT Studies : Calculate transition states for cycloaddition or nucleophilic attacks using Gaussian or ORCA. Focus on the electron-withdrawing effect of the nitrile group and conjugation with the indan-ylidene system .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for the methoxy group’s steric effects .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures (e.g., diastereomers) .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in indan-ylidene) by acquiring spectra at 25°C and −40°C .
- Cross-Validation : Compare computational IR/Raman spectra (e.g., via B3LYP) with experimental data to identify discrepancies in functional group assignments .
Q. How do hydrogenation conditions impact the stereochemistry of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Ra-Ni, and Ra-Co under H₂ pressure (1–5 atm). Ra-Co in NH₃/EtOH favors syn-addition, while Pd/C may induce isomerization .
- In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track H₂ uptake and intermediate formation .
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
Q. What advanced chromatographic methods optimize the separation of this compound from byproducts?
Methodological Answer:
- HPLC Method Development :
- Factorial Design : Vary acetonitrile content (60–80%), buffer pH (3–6), and flow rate (0.8–1.2 mL/min) using a central composite design (CCD). Derringer’s desirability function balances resolution and analysis time .
- Column Selection : C18 columns (e.g., Zorbax Eclipse) with 5 µm particle size for high efficiency .
- GC-FID : Optimize injector temperature (220–250°C) and split ratio (1:10–1:50) to prevent thermal decomposition .
Q. How can researchers design stability-indicating assays for this compound under stressed conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
